molecular formula C42H48N4O10 B1168143 PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER CAS No. 119039-95-1

PENTACARBOXYLPORPHYRIN I*PERMETHYL ESTER

Cat. No.: B1168143
CAS No.: 119039-95-1
InChI Key:
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Description

Pentacarboxylporphyrin I permethyl ester is a synthetic derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. This compound is characterized by its molecular formula C42H48N4O10 and a molecular weight of 768.85 g/mol . It is typically obtained from bovine porphyric urine and is known for its distinct brown powder appearance with a red cast .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacarboxylporphyrin I permethyl ester involves the esterification of pentacarboxylporphyrin I. This process typically requires the use of methanol and an acid catalyst under controlled conditions to ensure the complete conversion of carboxyl groups to methyl esters . The reaction is carried out at a low temperature to prevent decomposition and to achieve high yield and purity.

Industrial Production Methods

Industrial production of pentacarboxylporphyrin I permethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pentacarboxylporphyrin I permethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties, which are useful in different scientific and industrial applications .

Scientific Research Applications

Pentacarboxylporphyrin I permethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentacarboxylporphyrin I permethyl ester involves its ability to interact with molecular targets such as proteins and nucleic acids. It can form complexes with metal ions, which are crucial for its biological and catalytic activities. The pathways involved include electron transfer and generation of reactive oxygen species, which are essential for its applications in photodynamic therapy and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentacarboxylporphyrin I permethyl ester is unique due to its specific esterification pattern, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over the chemical environment .

Properties

CAS No.

119039-95-1

Molecular Formula

C42H48N4O10

Molecular Weight

0

Origin of Product

United States

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